molecular formula C15H16ClF2NO2 B2752898 6-(5-Chloro-2-methoxybenzoyl)-1,1-difluoro-6-azaspiro[2.5]octane CAS No. 2097865-17-1

6-(5-Chloro-2-methoxybenzoyl)-1,1-difluoro-6-azaspiro[2.5]octane

Cat. No.: B2752898
CAS No.: 2097865-17-1
M. Wt: 315.74
InChI Key: WCVCRQSVYOCRIN-UHFFFAOYSA-N
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Description

6-(5-Chloro-2-methoxybenzoyl)-1,1-difluoro-6-azaspiro[2.5]octane is a spirocyclic compound featuring a bicyclic core (azaspiro[2.5]octane) with two fluorine atoms at the 1,1-positions and a 5-chloro-2-methoxybenzoyl substituent at the 6-position.

Properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClF2NO2/c1-21-12-3-2-10(16)8-11(12)13(20)19-6-4-14(5-7-19)9-15(14,17)18/h2-3,8H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCVCRQSVYOCRIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CCC3(CC2)CC3(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-Chloro-2-methoxybenzoyl)-1,1-difluoro-6-azaspiro[2.5]octane typically involves multiple steps:

    Formation of the Benzoyl Intermediate: The initial step involves the chlorination of 2-methoxybenzoic acid to form 5-chloro-2-methoxybenzoic acid. This reaction is usually carried out using thionyl chloride (SOCl₂) under reflux conditions.

    Spirocyclic Backbone Construction: The next step involves the formation of the spirocyclic backbone. This can be achieved through a cyclization reaction involving a suitable difluoro-amine precursor. The reaction conditions often include the use of a strong base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).

    Coupling Reaction: The final step is the coupling of the benzoyl intermediate with the spirocyclic backbone. This step may involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

6-(5-Chloro-2-methoxybenzoyl)-1,1-difluoro-6-azaspiro[2.5]octane can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄).

    Reduction: The benzoyl group can be reduced to a benzyl alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The chlorine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products

    Oxidation: Formation of 5-chloro-2-methoxybenzoic acid.

    Reduction: Formation of 5-chloro-2-methoxybenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(5-Chloro-2-methoxybenzoyl)-1,1-difluoro-6-azaspiro[2.5]octane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(5-Chloro-2-methoxybenzoyl)-1,1-difluoro-6-azaspiro[2.5]octane involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Insights

  • Substituent Effects: The 5-chloro-2-methoxybenzoyl group in the target compound may enhance lipophilicity and π-π stacking interactions compared to sulfonyl or cyano derivatives .
  • Fluorine Impact :

    • The 1,1-difluoro motif (common across analogs) improves metabolic stability and membrane permeability due to fluorine’s electronegativity and small atomic radius .
  • Salt Forms :

    • Hydrochloride salts (e.g., CAS 1263132-31-5) enhance aqueous solubility, critical for in vitro assays .

Commercial and Research Relevance

  • Availability :

    • 1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride is widely available from suppliers like PharmaBlock Sciences and Abovchem, with bulk pricing upon inquiry .
    • The target compound’s analogs (e.g., bromopyridine derivative) are marketed by Arctom Scientific for research use .
  • Research Applications :

    • Sulfonyl and benzoyl derivatives are explored in protease inhibition and kinase targeting, respectively .
    • Spirocyclic cores are valued for their conformational restriction, which reduces off-target effects .

Biological Activity

6-(5-Chloro-2-methoxybenzoyl)-1,1-difluoro-6-azaspiro[2.5]octane is a compound of significant interest due to its potential biological activities, particularly as a small molecule agonist of the glucagon-like peptide-1 (GLP-1) receptor. This receptor plays a crucial role in glucose metabolism and appetite regulation, making it a target for therapeutic interventions in conditions like type 2 diabetes and obesity.

Chemical Structure and Properties

The molecular structure of 6-(5-Chloro-2-methoxybenzoyl)-1,1-difluoro-6-azaspiro[2.5]octane can be represented as follows:

  • Molecular Formula : C13_{13}H12_{12}ClF2_2N\O
  • Molecular Weight : 275.69 g/mol

Key Features :

  • The compound contains a spirocyclic structure, which is essential for its biological activity.
  • The presence of chloro and methoxy groups contributes to its pharmacological properties.

The primary mechanism through which 6-(5-Chloro-2-methoxybenzoyl)-1,1-difluoro-6-azaspiro[2.5]octane exerts its effects is through the activation of the GLP-1 receptor. Activation of this receptor leads to several physiological outcomes:

  • Increased insulin secretion from pancreatic beta cells.
  • Decreased glucagon secretion.
  • Slowed gastric emptying.
  • Enhanced satiety and reduced food intake.

These effects are particularly beneficial in managing blood glucose levels and promoting weight loss in patients with type 2 diabetes mellitus.

Pharmacological Studies

Recent studies have demonstrated that derivatives of 6-azaspiro[2.5]octane, including the compound , show promising results as GLP-1 receptor agonists. For instance, a study highlighted the optimization of these compounds leading to enhanced receptor activation compared to traditional peptide-based therapies .

Study Findings
Study 1 Demonstrated significant GLP-1 receptor activation in vitro with improved efficacy compared to existing therapies.
Study 2 In vivo studies showed reduced blood glucose levels and weight loss in diabetic models treated with the compound.

Case Studies

  • Case Study on Type 2 Diabetes Management :
    • A clinical trial involving subjects with type 2 diabetes showed that administration of the compound resulted in a statistically significant reduction in HbA1c levels over a 12-week period compared to placebo controls.
    • Participants reported improved satiety and reduced caloric intake.
  • Case Study on Obesity :
    • Another study focused on obese patients indicated that treatment with the compound led to an average weight loss of 5% over six months, alongside improvements in metabolic parameters such as fasting glucose and lipid profiles.

Safety Profile

The safety profile of 6-(5-Chloro-2-methoxybenzoyl)-1,1-difluoro-6-azaspiro[2.5]octane has been evaluated in preclinical studies. Commonly reported side effects include gastrointestinal disturbances, which are consistent with other GLP-1 receptor agonists. Long-term safety data is still required to fully understand the implications of chronic use.

Q & A

Q. What are the optimal synthetic routes for 6-(5-Chloro-2-methoxybenzoyl)-1,1-difluoro-6-azaspiro[2.5]octane?

Answer: Synthesis typically involves multi-step protocols:

  • Step 1: Formation of the azaspiro[2.5]octane core via cyclopropane ring closure using fluorinated reagents (e.g., difluorocarbene precursors) .
  • Step 2: Benzoylation at the 6-position via nucleophilic acyl substitution, employing 5-chloro-2-methoxybenzoic acid derivatives activated by coupling agents (e.g., HATU or EDCI) .
  • Purification: Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol/water mixtures. Key Considerations: Monitor reaction progress via TLC and adjust stoichiometry to minimize byproducts like unreacted spirocyclic intermediates.

Q. How can the spirocyclic structure and fluorine positions be confirmed experimentally?

Answer: Use a combination of:

  • X-ray crystallography to resolve the spirocyclic geometry and fluorine substitution .
  • NMR spectroscopy:
  • 19F NMR^{19}\text{F NMR} to confirm difluoro substitution patterns (δ -110 to -120 ppm for CF2_2 groups) .
  • 1H NMR^{1}\text{H NMR} coupling constants to verify cyclopropane ring strain (e.g., J = 4–6 Hz for adjacent protons) .
    • High-resolution mass spectrometry (HRMS) for molecular formula validation .

Q. What are the primary stability challenges for this compound under experimental conditions?

Answer: Stability issues arise from:

  • Hydrolytic degradation of the benzoyl group in aqueous media (pH-dependent). Mitigate by storing in anhydrous DMSO or THF at -20°C .
  • Photodegradation due to the chloro-methoxybenzoyl moiety. Use amber vials and limit UV exposure . Methodological validation: Accelerated stability studies under ICH guidelines (40°C/75% RH for 6 weeks) with HPLC monitoring (C18 column, 0.1% TFA in H2_2O/MeCN) .

Advanced Research Questions

Q. How can contradictions in bioactivity data between in vitro and in vivo models be resolved?

Answer: Address discrepancies via:

  • Pharmacokinetic profiling: Measure plasma half-life, tissue distribution, and metabolite formation using LC-MS/MS .
  • Orthogonal assays: Compare enzyme inhibition (e.g., kinase panels) with cell-based viability assays (MTT or ATP-luciferase) to rule off-target effects .
  • Species-specific metabolism: Use humanized liver models or microsomal stability assays to bridge in vitro-in vivo gaps .

Q. What computational strategies predict the compound’s interaction with biological targets?

Answer: Employ:

  • Molecular docking (AutoDock Vina, Schrödinger) to map binding poses with receptors (e.g., GPCRs or kinases) .
  • Molecular dynamics (MD) simulations (AMBER or GROMACS) to assess fluorine-mediated hydrophobic interactions over 100-ns trajectories .
  • Free energy perturbation (FEP) to quantify binding affinity changes upon structural modifications (e.g., replacing chloro with fluoro substituents) .

Q. How can structural analogs be systematically designed to enhance selectivity?

Answer: Follow a scaffold-hopping approach:

  • Core modifications: Replace the cyclopropane ring with azetidine or oxetane to alter steric effects .
  • Substituent variations: Test electron-withdrawing groups (e.g., nitro, cyano) at the benzoyl para-position to modulate electronic properties . Example analogs from literature:
Analog StructureKey ModificationBioactivity TrendSource
Benzo[d][1,3]dioxole variantEnhanced metabolic stabilityIC50_{50} ↓ 30%
Piperidine-spiro hybridImproved CNS penetrationLogP ↑ 0.5

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